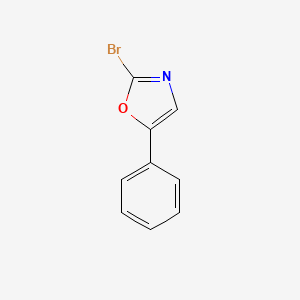
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is a newly discovered α,β-unsaturated γ-lactone derived from the fungus Monascus anka . This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is typically isolated from the fermentation broth of Monascus anka. The isolation process involves several steps, including solvent extraction, chromatographic separation, and crystallization . The specific conditions for the synthesis of ankalactone in a laboratory setting are still under investigation, but it generally involves the cultivation of Monascus anka under controlled conditions to optimize the production of secondary metabolites, including ankalactone .
Industrial Production Methods: Industrial production of ankalactone involves large-scale fermentation of Monascus anka. The fermentation process is optimized to enhance the yield of ankalactone, followed by extraction and purification using industrial-scale chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate, being an α,β-unsaturated γ-lactone, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction of ankalactone can lead to the formation of saturated lactones.
Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated lactones.
Reduction: Saturated lactones.
Substitution: Substituted lactones with various functional groups.
Applications De Recherche Scientifique
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate has shown potential in various scientific research applications:
Mécanisme D'action
The mechanism of action of ankalactone involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group of ankalactone can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. For instance, ankalactone has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, its potential anti-inflammatory and anticancer activities are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Monascorubrin: Another secondary metabolite from Monascus species, known for its pigment properties.
Rubropunctatin: An orange pigment with antimicrobial properties.
Comparison: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is unique among these compounds due to its α,β-unsaturated γ-lactone structure, which imparts distinct chemical reactivity and biological activities. Unlike monascorubrin and rubropunctatin, which are primarily known for their pigment properties, ankalactone has shown a broader range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Propriétés
Numéro CAS |
135722-30-4 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 |
Nom IUPAC |
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C18H26O6/c1-4-5-6-7-8-9-13-10-12-11-14(19)24-15(12)17(2,21)18(13,22)16(20)23-3/h10-11,15,21-22H,4-9H2,1-3H3/t15-,17+,18-/m0/s1 |
Clé InChI |
ISIUIMTUNVCMGZ-JQHSSLGASA-N |
SMILES |
CCCCCCCC1=CC2=CC(=O)OC2C(C1(C(=O)OC)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)


![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)

